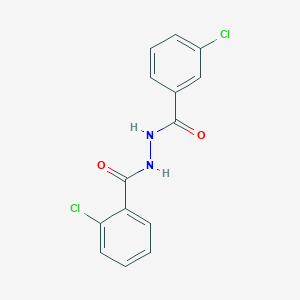![molecular formula C19H22ClN5O B5506667 4-[4-(2-氯苯甲酰)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶](/img/structure/B5506667.png)
4-[4-(2-氯苯甲酰)-1-哌嗪基]-2-(1-吡咯烷基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of substances that combine elements of pyrimidine, piperazine, and pyrrolidine moieties. These components are known for their versatility in chemical reactions and significance in medicinal chemistry, contributing to a broad spectrum of biological activities. The synthesis and study of such compounds are driven by their potential applications in pharmaceuticals, including as intermediates in the production of drugs targeting various receptors and enzymatic pathways.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep chemical reactions starting with basic building blocks like pyrimidines, piperazines, and pyrrolidines. For instance, Mattioda et al. (1975) described the synthesis of a series of 4-piperazinopyrimidines, indicating a general approach that may be applicable to our compound of interest (Mattioda et al., 1975). The process often involves nucleophilic substitution reactions, ring closures, and the selective introduction of functional groups to achieve the desired structure.
Molecular Structure Analysis
Structural studies, such as those conducted by Pisklak et al. (2008), provide insights into the arrangement of atoms within similar compounds, highlighting the planarity of the pyrimidine ring and the spatial orientation of substituents (Pisklak et al., 2008). These studies are crucial for understanding the molecular interactions that underpin the biological activity of the compounds.
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of the piperazine and pyrrolidinyl groups. Research by Makarov et al. (1994) on N,N′-bis derivatives of piperazine demonstrates the potential for nucleophilic substitution reactions, which can be tailored to modify the compound for specific applications (Makarov et al., 1994).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical application and formulation of these compounds. Studies on related compounds, such as the investigation into the crystal structure of pyrido[1,2-c]pyrimidine derivatives by Pisklak et al. (2008), provide valuable information for predicting the behavior of our compound of interest in various environments (Pisklak et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are key to understanding the compound's potential uses and handling requirements. For instance, the work by Sharma et al. (2012) on the metabolism of a dipeptidyl peptidase inhibitor provides insights into metabolic pathways and potential biotransformations (Sharma et al., 2012).
科学研究应用
合成方法和结构研究
- 新型嘧啶衍生物(包括含哌嗪单元的衍生物)的合成因其潜在的药理特性而成为研究重点。一项研究重点介绍了通过缩合过程合成嘧啶衍生物,并利用13C CPMAS NMR和X射线衍射研究了它们的结构,揭示了它们的分子构型和选择性受体活性的潜力 (Pisklak 等人,2008).
药理特性
- 嘧啶衍生物(包括含哌嗪和吡咯烷单元的衍生物)已针对各种药理特性进行了评估。例如,哌嗪基-谷氨酸-嘧啶已显示出对P2Y12受体的有效拮抗活性,P2Y12受体在血小板聚集过程中起着至关重要的作用。这表明它们在预防血栓事件中具有潜在的应用 (Parlow 等人,2009).
生物活性
- 嘧啶和哌嗪衍生物的生物活性已得到广泛研究。例如,含有哌嗪单元的噻吩[3,2-d]嘧啶衍生物被设计为潜在的抗癌剂,表明它们在抑制蛋白酪氨酸激酶(癌症治疗中的关键靶点)中发挥作用 (Min,2012).
- 另一项研究重点介绍了2-取代的5-(1,2-二芳基乙基)-4,6-二氯嘧啶衍生物的合成和抗菌活性,证明了它们对人类细菌菌群的疗效,这突显了这些化合物在开发新型抗菌剂中的潜力 (Fellahi 等人,1995).
作用机制
属性
IUPAC Name |
(2-chlorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-6-2-1-5-15(16)18(26)24-13-11-23(12-14-24)17-7-8-21-19(22-17)25-9-3-4-10-25/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEBCOOZPTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)